![molecular formula C14H17NO4 B3857407 2-{[(4-hydroxyphenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3857407.png)
2-{[(4-hydroxyphenyl)amino]carbonyl}cyclohexanecarboxylic acid
Description
The compound “2-{[(4-hydroxyphenyl)amino]carbonyl}cyclohexanecarboxylic acid” is a complex organic molecule. It contains a cyclohexanecarboxylic acid core, which is a carboxylic acid of cyclohexane . Attached to this core is a 4-hydroxyphenylamino group, which introduces an aromatic ring (phenyl group) with a hydroxy (-OH) substituent and an amino (-NH2) group into the structure .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a six-membered cyclohexane ring, a carboxylic acid group (-COOH), and a 4-hydroxyphenylamino group. The exact spatial arrangement of these groups would depend on the specific synthetic route used and the conditions under which the compound is analyzed .Chemical Reactions Analysis
The compound contains several functional groups that could participate in various chemical reactions. The carboxylic acid group is known to undergo reactions typical of carboxylic acids, including its conversion to the acid chloride . The amino group can react with carbonyl compounds in a nucleophilic addition reaction . The hydroxy group on the phenyl ring could potentially undergo reactions typical of alcohols.properties
IUPAC Name |
2-[(4-hydroxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c16-10-7-5-9(6-8-10)15-13(17)11-3-1-2-4-12(11)14(18)19/h5-8,11-12,16H,1-4H2,(H,15,17)(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYXPFHHACUOEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=CC=C(C=C2)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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